

Comparative Analysis of Vepdegestrant (ARV-471) in ER+/HER2- Advanced Breast Cancer

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Vepdegestrant (ARV-471), an investigational oral PROteolysis TArgeting Chimera (PROTAC) estrogen receptor (ER) degrader, with the established therapy fulvestrant for the treatment of estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. The information presented is based on publicly available clinical trial data and preclinical research.

Mechanism of Action: A Novel Approach to ER Degradation

Vepdegestrant represents a novel therapeutic modality designed to overcome resistance to existing endocrine therapies. Unlike selective estrogen receptor modulators (SERMs) or selective estrogen receptor degraders (SERDs) like fulvestrant, which primarily antagonize or induce a conformational change leading to degradation, Vepdegestrant utilizes the cell's own ubiquitin-proteasome system to directly and efficiently eliminate the estrogen receptor protein. [1][2][3]

This PROTAC molecule is composed of a ligand that binds to the estrogen receptor and another ligand that recruits an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of the ER, marking it for degradation by the proteasome.[1][4] This mechanism is effective against both wild-type and mutant ER, including the ESR1 mutations that are a common mechanism of



acquired resistance to aromatase inhibitors.[5][6] Preclinical studies have shown that Vepdegestrant can induce robust ER degradation and has synergistic effects when combined with CDK4/6 or PI3K/mTOR pathway inhibitors.[1][4][5]

Signaling Pathway Diagram Vepdegestrant's PROTAC Mechanism of Action.

Clinical Trial Results: Vepdegestrant vs. Fulvestrant

The pivotal Phase 3 VERITAC-2 trial directly compared the efficacy and safety of Vepdegestrant with fulvestrant in patients with ER+/HER2- advanced or metastatic breast cancer who had progressed on a prior CDK4/6 inhibitor and endocrine therapy.[7][8][9]

Efficacy Data

The primary endpoint of the VERITAC-2 trial was progression-free survival (PFS). The results demonstrated a statistically significant and clinically meaningful improvement in PFS for Vepdegestrant compared to fulvestrant in the subpopulation of patients with ESR1-mutated tumors.[7][8][9][10] However, a statistically significant improvement in PFS was not observed in the overall intent-to-treat (ITT) population.[7][8][10]

Endpoint	Vepdegestrant (ESR1-mutant)	Fulvestrant (ESR1-mutant)	Hazard Ratio (95% CI)	p-value
Median Progression-Free Survival (PFS)	5.0 months[2][8] [9]	2.1 months[2][8] [9]	0.57 (0.42–0.77) [8][9]	0.0001[8]

Endpoint	Vepdegestrant (All Patients)	Fulvestrant (All Patients)	Hazard Ratio (95% CI)	p-value
Median Progression-Free Survival (PFS)	3.7 months[8]	3.6 months[8]	0.83 (0.68–1.02) [8]	0.0358[8]

Safety and Tolerability



Vepdegestrant was generally well-tolerated in the VERITAC-2 trial, with a safety profile consistent with previous studies.[4][8] The most common treatment-emergent adverse events (TEAEs) were low-grade and included fatigue, and elevations in liver enzymes (ALT and AST). [8] The rate of discontinuation due to TEAEs was low.[8]

Adverse Event (Grade ≥3)	Vepdegestrant	Fulvestrant
Any Grade ≥3 TEAE	23.4%[8]	17.6%[8]
Fatigue	N/A	N/A
Increased ALT	N/A	N/A
Increased AST	N/A	N/A
Nausea	N/A	N/A
Discontinuation due to TEAEs	2.9%[8]	0.7%[8]

Experimental Protocols: VERITAC-2 Trial

The VERITAC-2 study was a global, randomized, open-label, Phase 3 clinical trial.[7][9][11][12] [13]

Patient Population:

- Adults with ER+/HER2- advanced or metastatic breast cancer.[11][12][13]
- Disease progression after one line of a CDK4/6 inhibitor in combination with endocrine therapy.[11][12][13]
- Exclusion criteria included prior chemotherapy for advanced disease or prior treatment with fulvestrant.[8]

Treatment Arms:

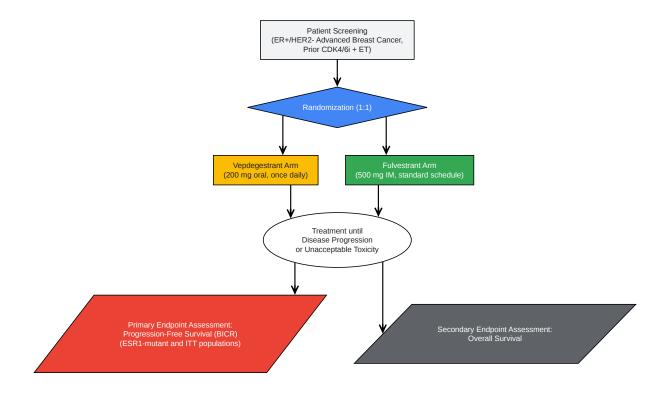
- Vepdegestrant: 200 mg administered orally once daily.[8][13]
- Fulvestrant: 500 mg administered intramuscularly on days 1 and 15 of the first cycle, and then on day 1 of each subsequent 28-day cycle.[8][9]



Endpoints:

- Primary Endpoint: Progression-free survival (PFS) as assessed by a blinded independent central review (BICR) in both the ESR1-mutant and the overall intent-to-treat (ITT) populations.[10][14]
- Key Secondary Endpoint: Overall survival (OS).[9][14]

Experimental Workflow Diagram



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VERITAC-2 Clinical Trial Workflow.

Comparison with Other Alternatives

While the VERITAC-2 trial provides a direct comparison to fulvestrant, other treatment options exist for patients with ER+/HER2- advanced breast cancer who have progressed on a CDK4/6 inhibitor. These include:

- Elacestrant: An oral SERD that has shown efficacy, particularly in patients with ESR1 mutations.
- PI3K/AKT/mTOR inhibitors (e.g., alpelisib, capivasertib, everolimus): These are typically used in combination with endocrine therapy for patients with specific genomic alterations (e.g., PIK3CA mutations).[11]

The choice of therapy following progression on a CDK4/6 inhibitor is complex and depends on various factors, including the patient's ESR1 mutation status, prior therapies, and the presence of other targetable mutations.

Conclusion

Vepdegestrant (ARV-471) has demonstrated a significant improvement in progression-free survival compared to fulvestrant in patients with ESR1-mutated ER+/HER2- advanced breast cancer who have progressed on a CDK4/6 inhibitor. Its novel mechanism of action as a PROTAC ER degrader offers a promising new therapeutic strategy for this patient population. The manageable safety profile observed in clinical trials further supports its potential as a future treatment option. Further data on overall survival and its efficacy in broader patient populations are awaited with interest by the scientific and clinical communities.

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